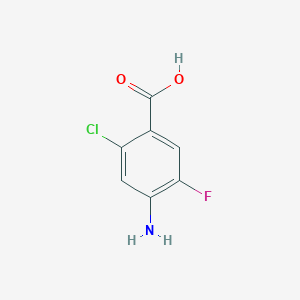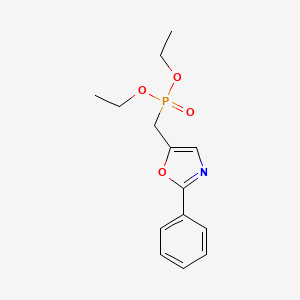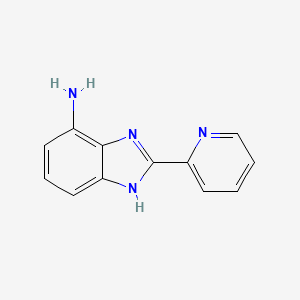
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-1H-1,3-benzodiazol-7-amine (PBD) is an organic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. PBD is a heterocyclic aromatic compound that is composed of a pyridine ring and a benzodiazepine ring, and it has been studied for its unique properties, such as its strong fluorescence, photostability, and solubility. PBD has been used in a variety of scientific research applications, including imaging, drug delivery, and biosensing. In addition, PBD has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学的研究の応用
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine has been used in a variety of scientific research applications, including imaging, drug delivery, and biosensing. This compound has been used in fluorescence imaging applications, as it has a high quantum yield and is photostable. This compound has also been used as a drug delivery vehicle, as it is able to bind to a variety of drugs and can be used to target specific tissues. This compound has also been used in biosensing applications, as it is able to bind to a variety of biomolecules and can be used to detect the presence of specific molecules.
作用機序
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine is able to bind to a variety of molecules due to its unique structure. The pyridine ring of this compound is able to bind to a variety of molecules, including proteins, peptides, and nucleic acids, due to its electron-rich nature. The benzodiazepine ring of this compound is able to bind to a variety of molecules, including proteins, peptides, and nucleic acids, due to its electron-poor nature.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to bind to a variety of proteins and peptides, including enzymes and receptors, and has been shown to modulate their activity. This compound has also been shown to bind to a variety of nucleic acids, including DNA and RNA, and has been shown to modulate their activity. In addition, this compound has been shown to bind to a variety of small molecules, including hormones and neurotransmitters, and has been shown to modulate their activity.
実験室実験の利点と制限
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine has several advantages for laboratory experiments. This compound is highly soluble in a variety of solvents, making it easy to work with. In addition, this compound has a high quantum yield and is photostable, making it ideal for fluorescence imaging applications. This compound also has a high binding affinity for a variety of molecules, making it ideal for drug delivery and biosensing applications.
However, this compound also has several limitations. This compound is not very stable in the presence of light and heat, making it difficult to work with in certain applications. In addition, this compound is not very soluble in water, making it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for the study of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine. This compound could be used in the development of more efficient drug delivery vehicles and biosensors. This compound could also be used in the development of more efficient imaging agents. In addition, this compound could be used in the development of more efficient catalysts and enzymes. Finally, this compound could be used in the development of more efficient fluorescent probes and markers.
合成法
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine can be synthesized using a variety of methods, including the use of a Grignard reaction, an aldol condensation, and a nucleophilic aromatic substitution reaction. The Grignard reaction is a versatile synthetic method for the synthesis of this compound and involves the reaction of a pyridine derivative with a benzodiazepine derivative in the presence of a Grignard reagent. The aldol condensation is another method for the synthesis of this compound and involves the reaction of two aldehydes in the presence of a base. The nucleophilic aromatic substitution reaction is yet another method for the synthesis of this compound and involves the reaction of a pyridine derivative with a benzodiazepine derivative in the presence of a nucleophile.
特性
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGKQGHLRPJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


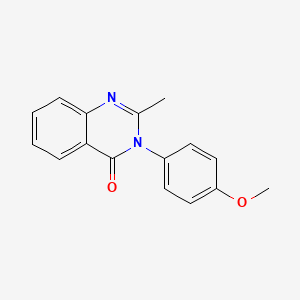
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)

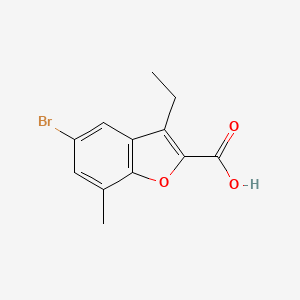
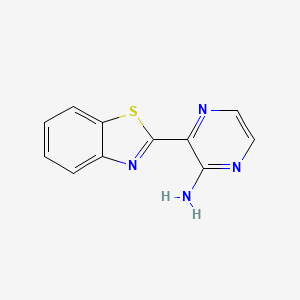
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)


